molecular formula C26H27AsN6O2S2 B12374169 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone

Cat. No.: B12374169
M. Wt: 594.6 g/mol
InChI Key: DLGHJEXCCWDPCL-LJQANCHMSA-N
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Description

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a dithiarsolan moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenoxyphenyl group. The piperidine ring is then incorporated through a nucleophilic substitution reaction. Finally, the dithiarsolan moiety is added via a condensation reaction with ethanone.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl or piperidine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological pathways and interactions, particularly those involving pyrazolo[3,4-d]pyrimidine derivatives.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazolo[3,4-d]pyrimidine core is known to bind to certain proteins, inhibiting their activity and leading to downstream effects on cellular pathways. The phenoxyphenyl and piperidine groups enhance the compound’s binding affinity and specificity, while the dithiarsolan moiety may contribute to its stability and solubility.

Comparison with Similar Compounds

    1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the dithiarsolan moiety, in particular, distinguishes it from other similar compounds and may enhance its stability and reactivity.

Properties

Molecular Formula

C26H27AsN6O2S2

Molecular Weight

594.6 g/mol

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone

InChI

InChI=1S/C26H27AsN6O2S2/c28-25-23-24(18-8-10-21(11-9-18)35-20-6-2-1-3-7-20)31-33(26(23)30-17-29-25)19-5-4-12-32(16-19)22(34)15-27-36-13-14-37-27/h1-3,6-11,17,19H,4-5,12-16H2,(H2,28,29,30)/t19-/m1/s1

InChI Key

DLGHJEXCCWDPCL-LJQANCHMSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)C[As]2SCCS2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N

Canonical SMILES

C1CC(CN(C1)C(=O)C[As]2SCCS2)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N

Origin of Product

United States

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